molecular formula C21H23N3O B11144052 N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

Cat. No.: B11144052
M. Wt: 333.4 g/mol
InChI Key: YYARGGCAWIZHNH-UHFFFAOYSA-N
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Description

N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with varying substituents, such as:

Uniqueness

N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is unique due to its specific combination of the pyridyl and hexahydrocyclohepta[b]indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

InChI

InChI=1S/C21H23N3O/c25-21(23-13-10-15-8-11-22-12-9-15)16-6-7-20-18(14-16)17-4-2-1-3-5-19(17)24-20/h6-9,11-12,14,24H,1-5,10,13H2,(H,23,25)

InChI Key

YYARGGCAWIZHNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)NCCC4=CC=NC=C4

Origin of Product

United States

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